

Sensory profile and odor threshold of 2-Methoxy-3-methylpyrazine.

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Compound of Interest

Compound Name: 2-Methoxy-3-methylpyrazine

Cat. No.: B7797301

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An In-depth Technical Guide to the Sensory Profile and Odor Threshold of **2-Methoxy-3-methylpyrazine**

Introduction

2-Methoxy-3-methylpyrazine (CAS No. 2847-30-5) is a volatile heterocyclic aromatic compound belonging to the pyrazine family.[1][2] It is a significant contributor to the aroma of a wide variety of thermally processed foods and is also utilized as a flavor and fragrance ingredient.[3][4] This technical guide provides a comprehensive overview of its sensory profile, odor threshold, the experimental protocols used for their determination, and the underlying signaling pathways involved in its perception.

Sensory Profile

The sensory profile of **2-methoxy-3-methylpyrazine** is characterized by potent earthy, nutty, and roasted aroma notes.[1][3][4] Its complex organoleptic properties make it a valuable component in creating authentic flavor experiences, particularly in savory applications.[3] The aroma is often described with a range of descriptors, including hazelnut, almond, and peanut, complemented by subtle green and raw potato undertones.[1] While it aligns with the predictable roasted profile of many pyrazines, it is distinguished by a nuanced earthiness.[5]

The flavor profile is consistent with its aroma, enhancing nutty and roasted notes in food products.[1] It is frequently used to create or enhance the sensory appeal of products requiring

these specific flavor characteristics, such as sauces, soups, seasonings, baked goods, and beverages.[2][3][4]

Common Sensory Descriptors:

- Primary: Roasted, Nutty, Earthy[1][3][4]
- Secondary: Hazelnut, Almond, Peanut, Chocolate[1][2][6]
- Nuances: Green, Raw Potato[1]

Odor and Taste Thresholds

2-Methoxy-3-methylpyrazine is known for its exceptionally low odor threshold, making it a powerful flavoring agent that requires precise dosing.[1] The threshold at which this compound can be detected by the human senses has been a subject of various studies. The reported values can vary based on the medium (e.g., water, air) and the specific methodology employed for determination.[7]

Compound	Medium	Threshold Concentration (ppb)	Reference
2-Methoxy-3-methylpyrazine	Water	3	[6]

ppb: parts per billion

Experimental Protocols

The determination of the sensory profile and odor threshold of volatile compounds like **2-methoxy-3-methylpyrazine** involves a combination of instrumental analysis and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify aroma-active compounds in a sample.[8][9] It combines the separation capabilities of gas chromatography with the sensitivity of the human

nose as a detector.[10]

Methodology:

- **Sample Preparation:** The volatile fraction containing **2-methoxy-3-methylpyrazine** is extracted from the sample matrix. Common methods include simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME).[11][12]
- **Gas Chromatographic Separation:** The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.[13]
- **Effluent Splitting:** At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Mass Spectrometer, Flame Ionization Detector) for chemical identification and quantification.[10] The other stream is directed to an olfactometry port.[10]
- **Olfactory Detection:** A trained sensory panelist or assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.[9]
- **Data Analysis:** The data from the chemical detector and the olfactometry port are combined to correlate specific chemical compounds with their perceived aroma.

Aroma Extract Dilution Analysis (AEDA)

AEDA is a specific application of GC-O used to determine the relative odor potency of compounds in a sample.[12]

Methodology:

- An aroma extract is prepared and analyzed by GC-O to identify the odor-active regions.
- The extract is then serially diluted (e.g., 1:1, 1:2, 1:4, etc.) with a solvent.
- Each dilution is analyzed by GC-O until no odor can be detected by the assessor.
- The highest dilution at which an odorant can still be perceived is its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.[12]

Sensory Evaluation Methods

Sensory evaluation panels are crucial for describing the sensory profile and determining detection thresholds.[14][15]

a) Threshold Determination: The threshold is the minimum concentration of a substance that can be detected.[7] Standard methods, such as the one described by the American Society for Testing and Materials (ASTM) E679, are often employed.

Methodology:

- Panelist Selection: Panelists are screened for their sensory acuity and ability to consistently detect the target compound.[7]
- Sample Presentation: A series of samples with decreasing concentrations of **2-methoxy-3-methylpyrazine** in a neutral medium (e.g., odor-free water) are prepared.[16] These are presented to the panelists alongside blanks. A common approach is the three-alternative forced-choice (3-AFC) or triangle test, where panelists are given three samples, two of which are blanks and one contains the odorant, and they must identify the different sample.[15][17][18]
- Data Collection: The concentration at which a panelist can reliably detect the compound is recorded.
- Statistical Analysis: The group's threshold is typically calculated as the concentration at which 50% of the panel can detect the compound.[19]

b) Descriptive Analysis: This method is used to characterize the sensory attributes of the compound.[17]

Methodology:

- Trained Panel: A highly trained panel of assessors is used.[14]
- Lexicon Development: The panel develops a consensus vocabulary (lexicon) of descriptive terms for the aroma and flavor of **2-methoxy-3-methylpyrazine**.
- Intensity Rating: Panelists then rate the intensity of each descriptor on a numerical scale.

- **Profile Generation:** The data is statistically analyzed to generate a quantitative sensory profile of the compound.

Signaling Pathways

The perception of **2-methoxy-3-methylpyrazine**, like other odorants, is initiated by the binding of the molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

General Olfactory Transduction Pathway:

- **Binding:** An odorant molecule, such as **2-methoxy-3-methylpyrazine**, binds to a specific G-protein coupled olfactory receptor (GPCR).
- **G-Protein Activation:** This binding activates the associated G-protein (G_{olf}).
- **Adenylate Cyclase Activation:** The activated G_{olf} stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
- **Ion Channel Opening:** cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (Na⁺ and Ca²⁺).
- **Depolarization:** The influx of positive ions leads to the depolarization of the olfactory sensory neuron's membrane.
- **Signal Transmission:** If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.
- **Brain Processing:** In the olfactory bulb, the signal is processed and then relayed to higher olfactory cortices, where the perception of the specific odor occurs.

While the general pathway is understood, the specific olfactory receptor(s) that bind to **2-methoxy-3-methylpyrazine** are a subject of ongoing research. One identified receptor, OR5K1, is known to be highly responsive to various alkylpyrazines, suggesting it may play a role in the perception of roasted and nutty aromas.^[6]

Visualizations

Figure 1. Gas Chromatography-Olfactometry (GC-O) Workflow

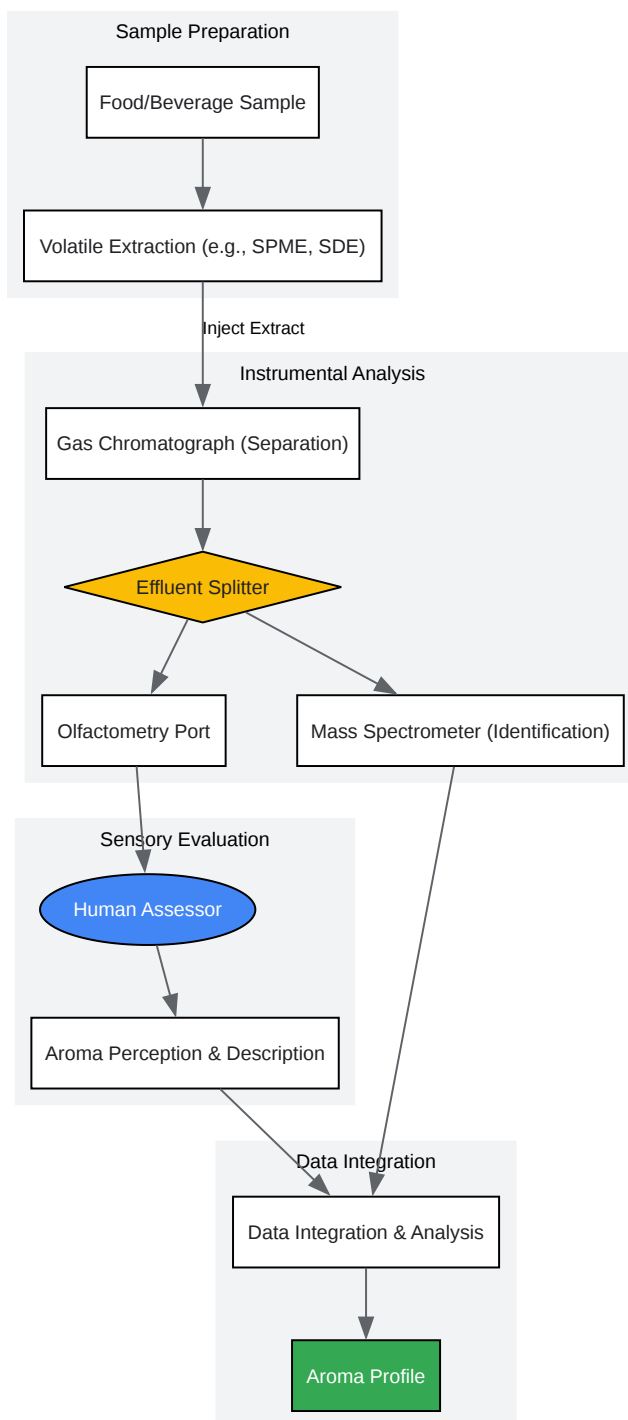
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Figure 1. Gas Chromatography-Olfactometry (GC-O) Workflow

Figure 2. General Olfactory Signaling Pathway

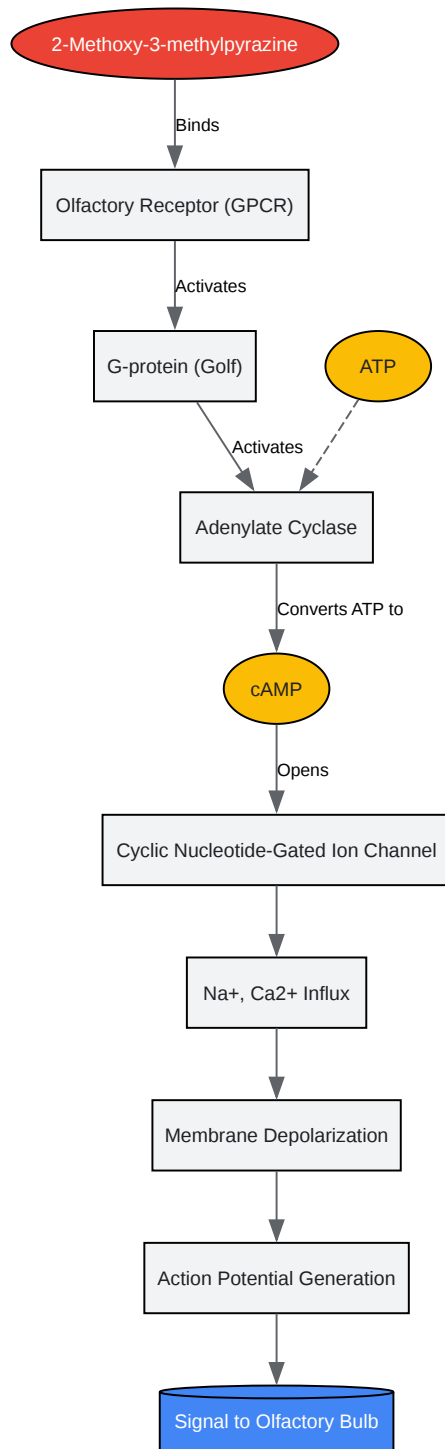
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Figure 2. General Olfactory Signaling Pathway

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